Lasiocarpine hydrochloride

Description

Propriétés

Numéro CAS |

1976-49-4 |

|---|---|

Formule moléculaire |

C21H34ClNO7 |

Poids moléculaire |

447.9 g/mol |

Nom IUPAC |

[(7S)-7-[(E)-2-methylbut-2-enoyl]oxy-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate chloride |

InChI |

InChI=1S/C21H33NO7.ClH/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25;/h7-8,14,16-17,25-26H,9-12H2,1-6H3;1H/b13-7+;/t14-,16+,17?,21?;/m1./s1 |

Clé InChI |

AXFWTDZYIYQSCJ-PQRPARGCSA-N |

SMILES isomérique |

C/C=C(\C)/C(=O)O[C@H]1CC[NH+]2C1C(=CC2)COC(=O)C([C@@H](C)OC)(C(C)(C)O)O.[Cl-] |

SMILES canonique |

CC=C(C)C(=O)OC1CC[NH+]2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lasiocarpine hydrochloride; Lasiocarpine HCl; |

Origine du produit |

United States |

Foundational & Exploratory

Lasiocarpine Hydrochloride and Hepatotoxicity: A Core Mechanism Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine (B1674526), a pyrrolizidine (B1209537) alkaloid (PA), is a known hepatotoxin that poses significant risks to both human and animal health. Its toxicity is not inherent but arises from a complex, multi-step process initiated by metabolic activation within the liver. This technical guide provides an in-depth exploration of the core mechanisms underlying lasiocarpine-induced hepatotoxicity. We will dissect the metabolic pathways, the formation of reactive intermediates, and the subsequent cascade of cellular events, including oxidative stress, DNA damage, cell cycle arrest, inflammatory responses, and programmed cell death. This document consolidates quantitative data into structured tables for comparative analysis, details key experimental methodologies, and employs visualizations to elucidate complex signaling pathways and experimental workflows, serving as a critical resource for researchers in toxicology and drug development.

Introduction

Pyrrolizidine alkaloids are a large class of phytotoxins found in numerous plant species worldwide. Lasiocarpine, a prominent member of this family, is recognized for its potent hepatotoxic, genotoxic, and carcinogenic properties. Exposure to lasiocarpine can lead to a spectrum of liver injuries, from acute hepatic necrosis to chronic conditions such as veno-occlusive disease, cirrhosis, and the development of liver tumors. Understanding the intricate molecular mechanisms of lasiocarpine's toxicity is paramount for risk assessment, the development of potential therapeutic interventions, and for providing a framework for the safety evaluation of new chemical entities that may share similar metabolic activation pathways.

The Central Role of Metabolic Activation

The journey of lasiocarpine from a relatively inert compound to a potent hepatotoxin begins in the liver's metabolic machinery. This bioactivation is a critical initiating event, without which the downstream toxic effects would not occur.

Cytochrome P450-Mediated Oxidation

The primary pathway for lasiocarpine bioactivation is through oxidation by the cytochrome P450 (CYP) monooxygenase system, predominantly mediated by the CYP3A4 isoenzyme in humans.[1][2] This enzymatic reaction converts lasiocarpine into highly reactive pyrrolic esters, such as dehydrolasiocarpine (B1670202).[3] These metabolites are electrophilic and are the primary agents of cellular damage. Another key reactive metabolite formed is 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[2][4]

Detoxification Pathways

The liver also possesses detoxification pathways to neutralize these reactive metabolites. A key mechanism is the conjugation of the pyrrolic esters with glutathione (B108866) (GSH), a major cellular antioxidant.[5] This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the formation of less toxic, water-soluble conjugates that can be excreted. The balance between the rate of metabolic activation and the capacity of detoxification pathways like GSH conjugation is a critical determinant of the extent of liver injury.[6][7]

Molecular Mechanisms of Hepatocellular Injury

The reactive metabolites of lasiocarpine, once formed, can interact with a multitude of cellular components, triggering a cascade of events that culminate in cell death and tissue damage.

Formation of Macromolecular Adducts

The electrophilic nature of dehydrolasiocarpine and DHP drives their covalent binding to nucleophilic centers in cellular macromolecules, including DNA and proteins.

-

DNA Adducts: The formation of DHP-derived DNA adducts is a hallmark of lasiocarpine's genotoxicity and is considered a crucial step in the initiation of carcinogenesis.[4][8][9] These adducts can lead to mutations and genomic instability if not repaired.

-

Protein Adducts: The binding of pyrrolic metabolites to cellular proteins can impair their function, leading to enzyme inactivation, disruption of cytoskeletal integrity, and interference with signaling pathways. The formation of pyrrole-protein adducts is a key event in the initiation of acute liver injury.[6]

Oxidative Stress and Mitochondrial Dysfunction

Lasiocarpine-induced hepatotoxicity is strongly associated with the induction of oxidative stress. This occurs through two primary mechanisms:

-

GSH Depletion: The conjugation of reactive metabolites with GSH can lead to a significant depletion of the cellular glutathione pool, compromising the cell's primary defense against oxidative damage.[5][10]

-

Reactive Oxygen Species (ROS) Generation: The metabolic activation process itself, along with the subsequent cellular damage, can lead to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.

This surge in oxidative stress directly impacts the mitochondria, the cell's powerhouse. Mitochondrial dysfunction is a central event in lasiocarpine toxicity, characterized by impaired ATP production, disruption of calcium homeostasis, and further ROS generation, creating a vicious cycle of damage.

Cell Cycle Arrest and Megalocytosis

A characteristic feature of chronic lasiocarpine exposure is the development of megalocytosis, a condition where hepatocytes become abnormally large.[11][12][13] This is a consequence of lasiocarpine's ability to inhibit mitosis, leading to cell cycle arrest, typically in the G2/M phase.[2][14] While the cells are unable to divide, they continue to grow in size, resulting in the observed megalocytic phenotype.

Apoptosis and Necrosis

The culmination of cellular damage, including DNA damage, oxidative stress, and mitochondrial dysfunction, triggers programmed cell death (apoptosis) and necrosis in hepatocytes.[15] The activation of caspase cascades is a key feature of the apoptotic pathway induced by lasiocarpine.

Signaling Pathways in Lasiocarpine Hepatotoxicity

The cellular stress induced by lasiocarpine activates specific signaling pathways that orchestrate the cellular response, ultimately determining the fate of the hepatocyte.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family, plays a critical role in mediating lasiocarpine-induced hepatocyte death. JNK is activated in response to various stress signals, including ROS and DNA damage. Activated JNK can translocate to the mitochondria and promote the release of pro-apoptotic factors, thereby triggering the intrinsic apoptotic pathway.

Inflammatory Response

Lasiocarpine-induced liver injury is often accompanied by an inflammatory response. Damaged and dying hepatocytes can release damage-associated molecular patterns (DAMPs), which can activate resident immune cells in the liver, such as Kupffer cells. Activated Kupffer cells, in turn, can release a variety of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, which can exacerbate the initial injury and contribute to the progression of liver disease.

Quantitative Data on Lasiocarpine Hepatotoxicity

The following tables summarize key quantitative data from various in vitro and in vivo studies on lasiocarpine-induced hepatotoxicity.

Table 1: In Vitro Cytotoxicity of Lasiocarpine

| Cell Line | Endpoint | Concentration/EC50 | Reference |

| V79 (CYP3A4-overexpressing) | Cell Viability | 89 µM | [2] |

| HepG2 (CYP3A4-overexpressing) | Cell Viability | 100 µM | [2] |

| Primary Human Hepatocytes | Cell Viability | Significant decrease at 45 µM | [10] |

Table 2: In Vivo Hepatotoxicity of Lasiocarpine in Rats

| Parameter | Dose | Time Point | Observation | Reference |

| Serum ALT | Dose-dependent | 24 hours | Significant increase | [6] |

| Hepatic GSH | Dose-dependent | 24 hours | Significant depletion | [6] |

| Pyrrole-Protein Adducts | Dose-dependent | 24 hours | Significant increase | [6] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study lasiocarpine hepatotoxicity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate hepatocytes (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of lasiocarpine hydrochloride dissolved in a suitable solvent (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Measurement of Intracellular Glutathione (GSH)

-

Cell Lysis: After treatment with lasiocarpine, wash the cells with cold PBS and lyse them using a suitable buffer.

-

Deproteinization: Precipitate the proteins in the cell lysate, typically with an acid like metaphosphoric acid or trichloroacetic acid.

-

GSH Assay: The GSH concentration in the supernatant can be measured using various methods, most commonly the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) recycling assay. In this assay, GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the GSH concentration.

-

Normalization: Normalize the GSH concentration to the total protein content of the cell lysate.

Detection of DNA Adducts by LC-MS/MS

-

DNA Isolation: Isolate genomic DNA from lasiocarpine-treated cells or liver tissue using standard DNA extraction protocols.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Separate the deoxynucleosides using liquid chromatography (LC) and detect the DHP-DNA adducts using tandem mass spectrometry (MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the parent adduct ion and its characteristic fragment ions, allowing for highly sensitive and specific quantification.

Visualizations of Core Mechanisms

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in lasiocarpine hepatotoxicity.

Caption: Metabolic activation of lasiocarpine to reactive metabolites.

Caption: Cellular damage pathways initiated by reactive metabolites.

Caption: General experimental workflow for studying lasiocarpine hepatotoxicity.

Conclusion

The hepatotoxicity of this compound is a complex process initiated by metabolic activation and culminating in severe liver damage. The formation of reactive pyrrolic metabolites is the central event that triggers a cascade of detrimental cellular responses, including the formation of macromolecular adducts, oxidative stress, mitochondrial dysfunction, cell cycle arrest, and ultimately, cell death. A thorough understanding of these core mechanisms is essential for predicting and mitigating the risks associated with lasiocarpine and other pyrrolizidine alkaloids. The experimental approaches and data presented in this guide provide a framework for continued research in this critical area of toxicology and drug safety. Future studies focusing on the intricate details of the signaling pathways and the interplay between different liver cell types will further enhance our understanding and may lead to the development of effective strategies to counteract the toxic effects of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. reframeDB [reframedb.org]

- 3. tripod.nih.gov [tripod.nih.gov]

- 4. Development of an in vitro screening method of acute cytotoxicity of the pyrrolizidine alkaloid lasiocarpine in human and rodent hepatic cell lines by increasing susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of mitochondrial dysfunction arising from treatment with hepatotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. medinprot.chem.elte.hu [medinprot.chem.elte.hu]

- 14. agilent.com [agilent.com]

- 15. The determination of hepatic glutathione at tissue and subcellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lasiocarpine Hydrochloride: Chemical Structure, Properties, and Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine (B1674526), a naturally occurring pyrrolizidine (B1209537) alkaloid, and its hydrochloride salt are compounds of significant interest due to their hepatotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of lasiocarpine hydrochloride. It details an experimental protocol for analyzing its effects on the cell cycle via flow cytometry and elucidates the underlying signaling pathway involving key cell cycle regulators. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is the salt form of lasiocarpine, a macrocyclic diester pyrrolizidine alkaloid. The hydrochloride salt exhibits increased aqueous solubility compared to its free base form.

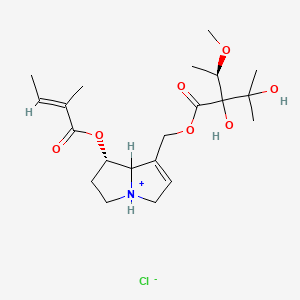

Chemical Structure of Lasiocarpine:

Caption: Chemical structure of lasiocarpine.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Compound | Lasiocarpine | |

| CAS Number | 303-34-4 | [1][2] |

| Molecular Formula | C21H33NO7 | [1][2] |

| Molecular Weight | 411.50 g/mol | [1][2] |

| Melting Point | 94-97 °C | |

| Solubility | Soluble in DMSO, benzene, ethanol (B145695). Slightly soluble in water. | [1] |

| Compound | This compound | |

| CAS Number | 1976-49-4 | [3] |

| Molecular Formula | C21H34ClNO7 | [3] |

| Molecular Weight | 447.95 g/mol | [3] |

| Solubility | Soluble in water. | [2] |

Experimental Protocols

Analysis of Cell Cycle Progression by Flow Cytometry

This protocol details the methodology for analyzing the effect of lasiocarpine on the cell cycle of cultured cells.[4]

Materials:

-

V79 (Chinese hamster lung fibroblast) or HepG2 (human hepatoblastoma) cells overexpressing human CYP3A4.

-

Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin).

-

Lasiocarpine.

-

Colchicine (positive control).

-

Acetonitrile (ACN) (solvent control).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA solution.

-

Propidium iodide (PI) staining solution (e.g., containing RNase A).

-

12-well plates.

-

Flow cytometer.

Methodology:

-

Cell Seeding: Seed V79 or HepG2 cells in 12-well plates at an appropriate density and allow them to adhere overnight.

-

Cell Synchronization (Optional): For a more synchronized cell population, treat cells with a synchronizing agent like thymidine.

-

Treatment:

-

Prepare a stock solution of lasiocarpine in ACN.

-

Treat the cells with the desired concentration of lasiocarpine (e.g., 10 µM).

-

Include a positive control (e.g., 1 µM colchicine) and a solvent control (e.g., 0.1% ACN in medium).

-

-

Incubation: Incubate the treated cells for various time points (e.g., 0, 2, 4, 6, 24 hours).

-

Cell Harvesting:

-

At each time point, collect the cell culture supernatant.

-

Wash the cells with PBS and collect the wash.

-

Trypsinize the adherent cells and neutralize the trypsin with a complete medium.

-

Combine the supernatant, PBS wash, and trypsinized cells.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Fixation and Staining:

-

Resuspend the cell pellet in ice-cold 70% ethanol for fixation.

-

Incubate on ice or at -20°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

-

Caption: Experimental workflow for cell cycle analysis.

Signaling Pathway of Lasiocarpine-Induced Cell Cycle Arrest

Lasiocarpine requires metabolic activation, primarily by cytochrome P450 enzymes (e.g., CYP3A4) in the liver, to exert its toxicity.[4] The reactive metabolites, such as dehydrolasiocarpine, can form adducts with cellular macromolecules, including DNA. This DNA damage triggers a cellular stress response, leading to the activation of the DNA damage response (DDR) pathway.

The DDR pathway involves the activation of key sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM). Activated ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1). This signaling cascade ultimately leads to cell cycle arrest, providing the cell with time to repair the DNA damage. Lasiocarpine has been shown to increase the expression of ATM and decrease the expression of WEE1 and CHEK1, leading to a G2/M phase arrest.[4]

Caption: Lasiocarpine-induced signaling pathway.

Conclusion

This compound is a valuable tool for studying the mechanisms of pyrrolizidine alkaloid-induced toxicity. Its effects on the cell cycle, mediated through the DNA damage response pathway, highlight the intricate cellular processes that are disrupted by this class of compounds. The information and protocols provided in this guide are intended to facilitate further research into the toxicological and pharmacological properties of lasiocarpine and related alkaloids.

Disclaimer: Lasiocarpine and this compound are potent toxins and known carcinogens. All handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting. This document is for informational purposes for research professionals and is not intended as a guide for therapeutic use.

References

- 1. mdpi.com [mdpi.com]

- 2. Biomarkers of DNA Damage Response Enable Flow Cytometry-Based Diagnostic to Identify Inborn DNA Repair Defects in Primary Immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Lasiocarpine Hydrochloride: A Technical Guide to its Mode of Action in Liver Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Lasiocarpine (B1674526), a pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, is a potent hepatotoxin. Its toxicity is not inherent but arises from metabolic activation within the liver, primarily by cytochrome P450 enzymes. This process generates highly reactive pyrrolic metabolites that form covalent adducts with cellular macromolecules, including DNA and proteins. The resulting damage triggers a cascade of adverse cellular events, including profound genotoxicity, cell cycle arrest at the G2/M checkpoint, and the formation of characteristic enlarged liver cells known as megalocytes. At higher concentrations, these events culminate in cytotoxicity, manifesting as hepatocellular necrosis and contributing to conditions such as hepatic sinusoidal obstruction syndrome. This technical guide provides an in-depth examination of the molecular mechanisms underpinning lasiocarpine-induced hepatotoxicity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction

Pyrrolizidine alkaloids (PAs) represent a large class of phytotoxins that contaminate a wide range of plant-based foods, herbal remedies, and animal feeds, posing a significant risk to human and animal health. Lasiocarpine is a well-characterized, potent representative of the 1,2-unsaturated PAs, known to induce severe acute and chronic hepatotoxicity.[1] Human exposure has been linked to outbreaks of liver disease, characterized by hepatomegaly and ascites.[1] The toxic effects, which include carcinogenicity and genotoxicity, are dependent on the metabolic bioactivation of the parent compound within the liver.[1][2] This guide offers a detailed technical overview of the mode of action of lasiocarpine in liver cells, focusing on the molecular pathways from metabolic activation to cellular demise, to support research and development efforts in toxicology and drug safety.

Metabolic Activation: The Initiating Step of Toxicity

Lasiocarpine itself is a pro-toxin. Its conversion into a biologically reactive species is a prerequisite for its hepatotoxic effects. This biotransformation occurs predominantly in the liver and involves competing pathways of detoxification and bioactivation.[3]

-

Detoxification Pathways: Lasiocarpine can be detoxified through two main routes: hydrolysis of the ester linkages by carboxylesterases to form a necine base, or N-oxidation by flavin-containing monooxygenases (FMOs) to produce lasiocarpine N-oxide.[3] The N-oxidation pathway is considered a minor route for lasiocarpine compared to other PAs.[4]

-

Bioactivation Pathway: The critical toxification step is mediated by cytochrome P450 (CYP) monooxygenases.[1] Specifically, the CYP3A subfamily, with CYP3A4 being the primary human isoenzyme, catalyzes the oxidation of lasiocarpine.[2][3][5][6] This reaction forms an unstable intermediate that rapidly dehydrates to produce dehydrolasiocarpine (B1670202), a highly reactive and electrophilic pyrrolic ester, also known as a dehydropyrrolizidine (DHP) ester.[3] It is this metabolite that is responsible for the subsequent cellular damage.[2][3]

Molecular Mechanisms of Hepatotoxicity

The generation of dehydrolasiocarpine initiates a series of molecular events that disrupt cellular homeostasis and lead to liver injury.

Covalent Binding and Adduct Formation

As a potent electrophile, dehydrolasiocarpine readily attacks nucleophilic centers in cellular macromolecules.[2][3] It forms covalent adducts with DNA and proteins, which is a central mechanism of its toxicity.[5][7] The formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts has been confirmed and is considered a potential biomarker for PA-induced tumorigenicity.[7] These adducts disrupt DNA replication and transcription, leading to genomic instability and mutations, and can also inactivate critical cellular enzymes and structural proteins.[8][9]

Genotoxicity and DNA Damage Response

The formation of DNA adducts by lasiocarpine metabolites is a primary cause of its genotoxic effects.[1] In cell models engineered to express human CYP3A4, lasiocarpine treatment leads to a concentration-dependent increase in DNA damage markers, such as the phosphorylation of histone H2AX (γH2AX) and the formation of micronuclei.[6] This DNA damage activates cellular stress response pathways. The ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates key downstream proteins, leading to cell cycle arrest and an attempt to repair the damage.[1]

Cell Cycle Impairment and Megalocytosis

A hallmark of lasiocarpine toxicity is the profound impairment of the cell cycle.[1][10] Following the induction of DNA damage, cells accumulate in the G2/M phase, indicating the activation of the G2 checkpoint to prevent entry into mitosis with damaged DNA.[1] This antimitotic effect prevents cell division but does not halt cell growth, resulting in a notable increase in both cell and nucleus size.[1][11] This phenomenon leads to the formation of "megalocytes," which are functionally impaired hepatocytes that are a characteristic pathological finding in chronic PA poisoning.[8][11][12][13]

Oxidative Stress and Mitochondrial Dysfunction

Lasiocarpine exposure disrupts the redox balance within liver cells. At lower concentrations, it primarily affects energy and lipid metabolism.[14] As concentrations increase, a more pronounced antioxidant response is triggered, followed by the depletion of cellular glutathione (B108866) (GSH), a critical antioxidant.[14][15] The depletion of GSH, coupled with direct effects of lasiocarpine or its metabolites, leads to mitochondrial impairment, further exacerbating oxidative stress and contributing significantly to the overall hepatotoxic response.[14]

Cytotoxicity: Apoptosis and Necrosis

The culmination of macromolecular damage, cell cycle arrest, and oxidative stress is a concentration-dependent loss of cell viability.[1] The primary mode of cell death in acute, high-dose lasiocarpine exposure is hepatocellular necrosis.[1][16] This is consistent with the pathology of hepatic sinusoidal obstruction syndrome (HSOS), where widespread endothelial and hepatocyte death occurs.[1] While apoptosis is a general mechanism of cell death in the liver, lasiocarpine-induced injury often involves more rapid, necrotic processes, particularly at toxicologically relevant concentrations.[17]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on lasiocarpine's effects in liver cell models.

Table 1: Cytotoxicity of Lasiocarpine in Liver Cell Models

| Cell Model | Exposure Time | Endpoint | Concentration | Result | Citation |

|---|---|---|---|---|---|

| HepG2-CYP3A4 | 24 h | Cell Viability | 10 µM | Significant reduction in viability | [1] |

| V79-CYP3A4 | 24 h | Cell Viability | 10 µM | Significant reduction in viability | [1] |

| Primary Human Hepatocytes | 24 h | Cell Viability | 45 µM | ~50% reduction in viability | [15] |

| HepaRG Cells | 24 h | Cytotoxicity | 1-100 µM | Concentration-dependent cytotoxicity |[18] |

Table 2: Gene Expression Changes in HepG2-CYP3A4 Cells (24-48h Exposure)

| Gene | Function | Change in Expression | Citation |

|---|---|---|---|

| WEE1 | G2/M Checkpoint Kinase | Decrease | [1] |

| CHEK1 | DNA Damage Checkpoint Kinase | Decrease | [1] |

| PAK1 | Serine/Threonine Kinase | Increase | [1] |

| ATM | DNA Damage Sensor Kinase | Increase |[1] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments used to elucidate lasiocarpine's mode of action.

Cell Culture and Treatment

-

Cell Lines: Human hepatoblastoma cells engineered to overexpress human CYP3A4 (HepG2-CYP3A4) are commonly used to provide metabolic competence.[1][4] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Lasiocarpine hydrochloride is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or water). Cells are seeded at a predetermined density and allowed to attach. The media is then replaced with fresh media containing the desired concentrations of lasiocarpine or solvent control for the specified duration.

Cell Cycle Analysis via Flow Cytometry

-

Seeding & Synchronization: Seed cells in 12-well plates. For cell cycle synchronization, cells can be treated with thymidine.

-

Treatment: Expose synchronized cells to lasiocarpine (e.g., 10 µM) or a solvent control for various time points (e.g., 0, 2, 4, 6, 24 h).

-

Harvesting: Collect the supernatant (containing detached cells) and wash the wells with PBS (collecting the wash). Trypsinize the attached cells and combine them with the collected supernatant.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold 70% ethanol (B145695) for fixation.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Analysis: Analyze the DNA content of individual cells using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

Genotoxicity Assessment (γH2AX Assay)

-

Cell Culture: Culture CYP3A4-expressing cells (e.g., V79-CYP3A4) and wild-type control cells on coverslips or in multi-well plates.

-

Treatment: Expose cells to various concentrations of lasiocarpine.

-

Fixation & Permeabilization: Fix cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding sites with bovine serum albumin (BSA). Incubate with a primary antibody specific for γH2AX, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging & Quantification: Visualize cells using fluorescence microscopy. The number of distinct γH2AX foci per nucleus is quantified as a measure of DNA double-strand breaks.[6]

In Vitro Metabolism using Liver Microsomes

-

Reaction Mixture: Prepare an incubation mixture in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing liver microsomes (human or rat), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and MgCl₂.

-

Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding lasiocarpine.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the depletion of lasiocarpine and the formation of metabolites (e.g., 7-GS-DHP in the presence of glutathione) using LC-MS/MS.[3][14]

Conclusion and Future Directions

The mode of action of this compound in liver cells is a multi-step process initiated by essential, CYP3A4-mediated metabolic activation to a reactive pyrrolic species. This metabolite's ability to form adducts with DNA and proteins triggers a cascade of deleterious events, including genotoxicity, cell cycle arrest, megalocytosis, oxidative stress, and ultimately, necrotic cell death. This complex mechanism underscores the severe hepatotoxic potential of this common phytotoxin.

Future research should focus on several key areas:

-

Proteomics: A comprehensive characterization of the protein targets of dehydrolasiocarpine could reveal novel mechanisms of toxicity and identify new biomarkers of exposure or effect.

-

Inter-individual Variability: Further investigation into how genetic polymorphisms in CYP enzymes and other metabolic pathways influence individual susceptibility to lasiocarpine toxicity is warranted.

-

Therapeutic Intervention: A deeper understanding of the specific cell death and survival pathways modulated by lasiocarpine could pave the way for targeted therapeutic strategies to mitigate liver injury following PA exposure.

-

Systems Toxicology: Integrating data from genomics, proteomics, and metabolomics will provide a more holistic view of the cellular response to lasiocarpine and improve risk assessment models.

References

- 1. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Human CYP3A4-mediated toxification of the pyrrolizidine alkaloid lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of Morphological Changes in Human Embryo Liver Cells by the Pyrrolizidine Alkaloid Lasiocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of morphological changes in human embryo liver cells by the pyrrolizidine alkaloid lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hepatic Megalocytosis in Chronic Lasiocarpine Poisoning: Some Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effects of Lasiocarpine, Retrorsine and Retronecine Pyrrole on Human Embryo Lung and Liver Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatic megalocytosis in chronic lasiocarpine poisoning. Some functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Lytic necrosis resembling peliosis hepatis produced by lasiocarpine in the mouse liver. A light and electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis and necrosis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Toxicokinetic and Metabolic Journey of Lasiocarpine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine (B1674526), a naturally occurring pyrrolizidine (B1209537) alkaloid (PA), is a potent hepatotoxin and carcinogen. Understanding its toxicokinetics and metabolism is paramount for assessing its risk to human health and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of lasiocarpine hydrochloride. It delves into the intricate metabolic pathways, highlighting the key enzymatic players and the formation of toxic reactive intermediates. This document summarizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes.

Introduction

Pyrrolizidine alkaloids are a large class of phytotoxins produced by numerous plant species worldwide. Human exposure can occur through the consumption of contaminated food products, herbal remedies, and supplements. Lasiocarpine is an open-chain diester PA known for its significant hepatotoxicity, which is intrinsically linked to its metabolic activation in the liver. This guide will explore the scientific understanding of how the body processes this toxic compound.

Toxicokinetics of Lasiocarpine

The toxicokinetics of lasiocarpine dictate its concentration and persistence at target sites of toxicity. Key parameters from in vivo studies in rats provide insights into its absorption, distribution, and elimination.

In Vivo Pharmacokinetic Parameters in Rats

A comparative pharmacokinetic study in male rats sheds light on the disposition of lasiocarpine following intravenous and oral administration.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | - | 51.7 ± 22.5 |

| AUC0-t (ng/mL·h) | 336 ± 26 | 18.2 ± 3.8 |

| Absolute Oral Bioavailability (%) | - | 0.5 |

Table 1: Pharmacokinetic parameters of lasiocarpine in male rats. Data are presented as mean ± standard deviation.[1][2]

The extremely low oral bioavailability (0.5%) suggests poor absorption from the gastrointestinal tract and/or extensive first-pass metabolism in the liver[1].

Metabolism of Lasiocarpine

The metabolism of lasiocarpine is a double-edged sword, involving both detoxification and bioactivation pathways. The liver is the primary site of its biotransformation.

Metabolic Pathways

The metabolism of lasiocarpine proceeds through three main pathways:

-

Hydrolysis: Detoxification reaction involving the cleavage of the ester bonds.

-

N-oxidation: A detoxification pathway leading to the formation of lasiocarpine N-oxide.

-

Dehydrogenation: A bioactivation pathway mediated by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters (dehydrolasiocarpine).

These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

In Vitro Metabolism in Liver Microsomes

In vitro studies using liver microsomes from various species have been instrumental in elucidating the metabolic profile of lasiocarpine. A study identified up to 12 metabolites (M1-M12) in human liver microsomes[3].

| Species | Key Findings |

| Human | - CYP3A4 is the primary enzyme responsible for the formation of most metabolites.[3] - Produces a unique metabolic fingerprint with higher levels of reactive metabolites compared to other species.[3] - A demethylation product (M9, m/z 398) is a major metabolite, but its relative abundance is lower than in other species (<40%).[3] |

| Pig, Rat, Mouse | - Considered susceptible species with higher levels of reactive metabolites compared to resistant species.[3] - The demethylation product (M9) is the main metabolite, with a relative abundance of over 70%.[3] |

| Rabbit, Sheep | - Considered resistant species with lower levels of reactive metabolites.[3] |

Table 2: Species-specific differences in the in vitro metabolism of lasiocarpine.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans, play a central role in the metabolic activation of lasiocarpine to its toxic pyrrolic derivatives[3]. Studies with recombinant human CYP enzymes have confirmed that CYP3A4 is the major enzyme involved in lasiocarpine metabolism.

Detoxification by Glutathione (B108866) Conjugation

The reactive electrophilic metabolites of lasiocarpine can be detoxified by conjugation with glutathione (GSH). This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), leads to the formation of GSH adducts that are more water-soluble and readily excreted. Several GSH conjugates of lasiocarpine metabolites have been identified in vitro.

Experimental Protocols

This section provides an overview of the methodologies used in key studies on lasiocarpine metabolism.

In Vitro Metabolism with Liver Microsomes

References

Genotoxicity and Carcinogenicity of Lasiocarpine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiocarpine (B1674526) is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably from the Heliotropium genus of the Boraginaceae family.[1] Historically, human exposure has occurred through the contamination of food supplies and the use of certain herbal medicines.[1][2] Lasiocarpine is a well-documented hepatotoxin, causing effects that include hemorrhagic necrosis, megalocytosis (enlargement of liver cells), and fibrosis.[2][3] Beyond its acute toxicity, lasiocarpine is recognized as a potent genotoxic and carcinogenic agent.[1][2][4] Its activity is not direct; rather, it functions as a pro-carcinogen, requiring metabolic activation to exert its toxic effects.[5][6] This technical guide provides an in-depth summary of the genotoxicity and carcinogenicity of lasiocarpine, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation.

Mechanism of Action: From Metabolic Activation to Carcinogenesis

The carcinogenic effects of lasiocarpine are intrinsically linked to its metabolic bioactivation, primarily in the liver. This process converts the relatively inert parent compound into highly reactive electrophilic metabolites that can damage cellular macromolecules, initiating a cascade of events leading to tumor formation.[5]

Metabolic Activation by Cytochrome P450

The critical first step in lasiocarpine's mechanism of toxicity is its oxidation by cytochrome P450 (CYP) monooxygenases in the liver.[5][6] Studies have demonstrated that human CYP3A4 is the principal enzyme responsible for this bioactivation.[7][8][9] This metabolic process converts lasiocarpine into reactive pyrrolic esters, such as dehydrolasiocarpine.[9] These intermediates can further break down to form 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), a stable and highly reactive metabolite.[10][11] The necessity of this metabolic step is highlighted by in vitro studies where cells lacking CYP activity show no genotoxic effects from lasiocarpine, whereas cells engineered to express human CYP3A4 exhibit concentration-dependent DNA damage.[7][8][12]

Formation of DNA Adducts and Cellular Damage

The electrophilic metabolites, particularly DHP, readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins.[6][10] The formation of DHP-derived DNA adducts is a key initiating event in lasiocarpine-induced genotoxicity and carcinogenicity.[11][13][14] These adducts disrupt the normal structure and function of DNA, leading to mutations and genomic instability.[5] This damage triggers a cellular DNA damage response, characterized by the phosphorylation of histone H2AX (forming γH2AX), a marker for DNA double-strand breaks.[7][8][13]

Cell Cycle Disruption and Tumorigenesis

The extensive DNA damage induced by lasiocarpine metabolites activates signaling pathways that control cell cycle progression.[5] The ATM-CHK2-p53 signaling pathway is engaged, leading to the phosphorylation of key regulatory proteins like p21.[5] This response culminates in cell cycle arrest, typically at the G2/M phase, which is a common cellular reaction to genotoxic stress.[5][15] While this arrest can provide time for DNA repair, overwhelming or irreparable damage can lead to mutations, chromosomal aberrations, and ultimately, the uncontrolled cell proliferation that characterizes cancer.[5][6]

Genotoxicity Profile

Lasiocarpine has been evaluated in a range of in vitro and in vivo assays, consistently demonstrating its genotoxic potential following metabolic activation.

Summary of In Vitro Genotoxicity Data

Lasiocarpine induces multiple forms of genetic damage in mammalian cell systems. Key findings include the induction of chromosomal aberrations and sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells.[16] In V79 and TK6 cells engineered to express human CYP3A4, lasiocarpine causes a concentration-dependent increase in micronucleus formation, a marker of both chromosome breakage and loss.[7][8][17] The lowest-observed-adverse-effect level (LOAEL) for micronucleus induction in TK6 cells was reported at 0.5 μM.[17] Furthermore, lasiocarpine has been shown to be mutagenic in Drosophila germ cells.[16]

| Assay Type | Test System | Metabolic Activation | Endpoint Measured | Result | Reference(s) |

| Micronucleus Test | V79 cells expressing human CYP3A4 | Endogenous (CYP3A4) | Micronucleus formation | Positive | [7][8] |

| Micronucleus Test | TK6 cells expressing human CYP3A4 | Endogenous (CYP3A4) | Micronucleus formation | Positive | [17] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | S9 required | Structural chromosome aberrations | Positive | [16] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | S9 required | Sister chromatid exchanges | Positive | [16] |

| γH2AX Assay | V79 cells expressing human CYP3A4 | Endogenous (CYP3A4) | DNA double-strand breaks | Positive | [7][8] |

| Sex-Linked Recessive Lethal | Drosophila melanogaster | In vivo | Gene mutations | Positive | [16] |

Genotoxicity Testing Workflow

The evaluation of a compound like lasiocarpine typically follows a standardized workflow to assess its potential to cause genetic damage. This involves testing in bacterial and mammalian cell systems, both with and without an external source of metabolic activation (S9 mix), to determine if the compound or its metabolites are genotoxic.

Carcinogenicity Profile

Long-term animal bioassays have unequivocally demonstrated the carcinogenicity of lasiocarpine in rats. These studies are critical for human health risk assessment and have provided clear evidence of tumor induction, primarily in the liver.

National Toxicology Program (NTP) Bioassay

A comprehensive bioassay conducted by the NTP evaluated the carcinogenicity of lasiocarpine in Fischer 344 rats.[1] Animals were administered the chemical in their diet for 104 weeks. The study concluded that under these conditions, lasiocarpine was carcinogenic, inducing hepatocellular tumors and angiosarcomas of the liver in both male and female rats.[1] Additionally, a significant increase in hematopoietic tumors (lymphoma or leukemia) was observed in low- and mid-dose female rats.[1]

| Sex | Dose Level (ppm) | Hepatocellular Carcinoma Incidence | Liver Angiosarcoma Incidence | Lymphoma or Leukemia Incidence |

| Male | Control (0) | 0/24 | 0/24 | Not Reported |

| Low (7) | Not Reported | 0/24 | Not Reported | |

| Mid (15) | Not Reported | 3/24 | Not Reported | |

| High (30) | Not Reported | 5/24 | Not Reported | |

| Female | Control (0) | 0/24 | 0/24 | 2/24 |

| Low (7) | Not Reported | Not Reported | 9/24 | |

| Mid (15) | Not Reported | Not Reported | 11/24 | |

| High (30) | Not Reported | Not Reported | 1/23 | |

| Note: The NTP report combines hepatocellular adenoma or carcinoma for some analyses. The table presents specific tumor types where clearly stated. The high-dose female group had early mortality, affecting tumor observation.[1] |

Additional Carcinogenicity Studies

Another key study investigated the effects of feeding a higher concentration of lasiocarpine (50 ppm) to male F-344 rats for a shorter duration (55 weeks).[4][18] The results were striking, with 17 out of 20 animals developing malignant tumors between 48 and 59 weeks.[4] This study confirmed the liver as the primary target organ.

| Parameter | Data |

| Test Animal | Male F-344 Rats (n=20) |

| Dosing Regimen | 50 ppm in diet for 55 weeks |

| Overall Tumor Incidence | 17/20 (85%) |

| Liver Angiosarcoma Incidence | 9/20 (45%) |

| Hepatocellular Carcinoma Incidence | 7/20 (35%) |

| Other Malignant Tumors | Adnexal tumor of skin (1/20), Lymphoma (1/20) |

| Data from Rao & Reddy, 1978.[4] |

Experimental Protocols

The following sections provide an overview of the methodologies for key assays used to evaluate the genotoxicity and carcinogenicity of lasiocarpine. These protocols are based on established international guidelines and the descriptions found in the cited literature.

In Vitro Mammalian Chromosome Aberration Test

This assay is designed to identify agents that cause structural changes to chromosomes in cultured mammalian cells.[19]

-

Principle: The test evaluates the potential of a test article to induce structural chromosomal abnormalities in cultured mammalian cells, such as CHO cells.[19][20]

-

Test System: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and rapid growth.[21][22]

-

Procedure:

-

Cell Culture: CHO cells are grown to near-confluence in a suitable culture medium.

-

Treatment: Separate cell cultures are exposed to at least three concentrations of lasiocarpine hydrochloride, a negative (solvent) control, and a positive control.[21] Treatment is conducted for a short duration (e.g., 3-4 hours) in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver) and for a longer duration (e.g., 18-24 hours) without S9.[19]

-

Cell Harvest: Following treatment, a mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.

-

Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The cell suspension is dropped onto microscope slides and air-dried to spread the chromosomes.

-

Analysis: Slides are stained, and at least 100-200 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.[21]

-

-

Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations compared to the negative control.[21]

In Vitro Mammalian Cell Micronucleus Test

This assay detects damage that results in small, membrane-bound DNA fragments (micronuclei) being left outside the main nucleus after cell division.

-

Principle: The assay identifies agents that cause chromosomal breakage (clastogens) or disrupt the mitotic apparatus (aneugens) by quantifying micronuclei in the cytoplasm of interphase cells.

-

Test System: V79 or TK6 cells, particularly those engineered to express CYP3A4 for compounds like lasiocarpine that require metabolic activation.[7][17]

-

Procedure:

-

Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of lasiocarpine, along with appropriate negative and positive controls.

-

Cytokinesis Block (Optional but common): Cytochalasin-B is often added to block cytokinesis without preventing nuclear division, resulting in binucleated cells where micronuclei are easily scored.

-

Harvest and Staining: Cells are harvested and stained with a DNA-specific dye (e.g., DAPI or Giemsa) to visualize the main nuclei and micronuclei.

-

Scoring: The frequency of micronuclei is scored in a large population of cells (e.g., 1000-2000 cells) for each concentration.

-

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[17]

Long-Term Rodent Carcinogenicity Bioassay

This is the gold standard for assessing the carcinogenic potential of a chemical in vivo.[23]

-

Principle: To evaluate the carcinogenic potential of a substance after long-term exposure in animals. The study design aims to mimic chronic human exposure.

-

Test System: Fischer 344 rats are a common strain for carcinogenicity testing due to their well-characterized background tumor rates.[1] Studies typically use groups of at least 24 animals per sex per dose group.[1]

-

Procedure:

-

Dosing: Lasiocarpine is mixed into the feed at several concentrations (e.g., 0, 7, 15, 30 ppm).[1] Animals are exposed to the test diet for a substantial portion of their lifespan, typically 104 weeks (2 years).[1]

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Necropsy: All animals that die during the study or are euthanized at the end are subjected to a complete necropsy.

-

Histopathology: A comprehensive set of organs and tissues from all animals, as well as all gross lesions, are collected, preserved, and examined microscopically by a pathologist.

-

-

Evaluation: The incidences of neoplasms (tumors) in the dosed groups are compared statistically with the control group. A significant increase in the incidence of benign or malignant tumors in a dosed group is evidence of carcinogenic activity.[1]

Conclusion

The evidence from a wide array of genotoxicity assays and long-term animal studies provides a clear and consistent profile for this compound as a potent, metabolically activated genotoxic carcinogen. Its mechanism is initiated by CYP3A4-mediated conversion to reactive pyrrolic metabolites that form DNA adducts, leading to widespread genetic damage, cell cycle disruption, and the development of malignant tumors, particularly in the liver. This comprehensive body of data underscores the significant human health risk associated with exposure to this pyrrolizidine alkaloid and provides a robust toxicological foundation for regulatory assessment and risk management.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Lasiocarpine | C21H33NO7 | CID 5281735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hepatic Megalocytosis in Chronic Lasiocarpine Poisoning: Some Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malignant neoplasms in rats fed lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Human CYP3A4-mediated toxification of the pyrrolizidine alkaloid lasiocarpine [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prediction of in vivo genotoxicity of lasiocarpine and riddelliine in rat liver using a combined in vitro-physiologically based kinetic modelling-facilitated reverse dosimetry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lasiocarpine (303-34-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Malignant neoplasms in rats fed lasiocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. genedirex.com [genedirex.com]

- 22. Chromosome aberration and sister chromatid exchange test results with 42 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. database.ich.org [database.ich.org]

Lasiocarpine Hydrochloride: An In-Depth Technical Guide on its Effects on DNA and Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine (B1674526), a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring hepatotoxin that has been shown to exert potent inhibitory effects on fundamental cellular processes, including DNA and protein synthesis. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, with a focus on the molecular pathways and experimental methodologies used to elucidate them. The metabolic activation of lasiocarpine by cytochrome P450 enzymes into reactive pyrrolic esters is a critical initiating step, leading to the formation of DNA and protein adducts. These adducts trigger a DNA damage response (DDR), culminating in cell cycle arrest, primarily at the G2/M phase, and a global reduction in protein synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows to serve as a valuable resource for researchers in toxicology and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a class of phytotoxins found in numerous plant species worldwide, and their presence in the food chain poses a significant health risk to humans and livestock.[1] Lasiocarpine is a prominent member of this family and is recognized for its hepatotoxic, genotoxic, and carcinogenic properties.[1][2] The toxicity of lasiocarpine is not inherent to the parent molecule but arises from its metabolic activation in the liver.[3] This guide delves into the core mechanisms by which lasiocarpine hydrochloride disrupts DNA and protein synthesis, providing a technical foundation for further research and risk assessment.

Mechanism of Action

The biological effects of lasiocarpine are contingent upon its metabolic activation, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key isoform.[4] This process converts lasiocarpine into highly reactive pyrrolic esters.[4][5] These electrophilic metabolites readily form covalent adducts with cellular macromolecules, including DNA and proteins, initiating a cascade of cytotoxic and genotoxic events.[6][7]

Effect on DNA Synthesis and Cell Cycle

The formation of DNA adducts by reactive metabolites of lasiocarpine is a primary driver of its inhibitory effect on DNA synthesis.[6] These adducts create physical impediments to the DNA replication machinery and trigger a robust DNA Damage Response (DDR).[4][5] This response involves the activation of key sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[4]

Activated ATM and ATR, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[4][8] This signaling cascade ultimately leads to cell cycle arrest, providing the cell with an opportunity to repair the damaged DNA.[9] In the case of lasiocarpine exposure, this arrest predominantly occurs at the G2/M transition.[4][5] Studies have shown a significant accumulation of cells in the G2/M phase following treatment with lasiocarpine.[4] Gene expression analyses have revealed changes in key cell cycle regulators, with an observed increase in PAK1 and ATM expression and a decrease in WEE1 and CHEK1 expression.[4][5]

Effect on Protein Synthesis

Lasiocarpine also exerts a significant inhibitory effect on protein synthesis.[3][10] This is, in part, a consequence of the formation of protein adducts by its reactive metabolites.[7] These adducts can impair the function of essential proteins involved in the translational machinery. Furthermore, studies have indicated that lasiocarpine treatment leads to the disaggregation of polysomes into monosomes and ribosomal subunits, which is a hallmark of translation initiation inhibition.[10]

Quantitative Data

Table 1: Cytotoxicity of Lasiocarpine in Primary Human Hepatocytes

| Treatment | Cell Viability (% of Control) |

| 45 µM Lasiocarpine | ~50% |

| 45 µM Lasiocarpine + d-THP (OCT1 Inhibitor) | ~75% |

| 45 µM Lasiocarpine + Quinidine (OCT1 Inhibitor) | ~80% |

| Data adapted from Haas et al. (2023).[11] The study demonstrates that inhibition of the organic cation transporter 1 (OCT1) reduces lasiocarpine-induced cytotoxicity, suggesting its role in the uptake of the toxin. |

Table 2: Comparative Cytotoxicity (IC50) of Pyrrolizidine Alkaloids in HepG2 Cells

| Pyrrolizidine Alkaloid | IC50 (µM) |

| Lasiocarpine | >100 |

| Senecionine | ~50 |

| Riddelliine | >100 |

| Data adapted from a study on the cytotoxicity of various PAs, highlighting the variability in potency. Note that in this particular study, lasiocarpine's IC50 was above the tested concentrations without metabolic activation enhancement.[12] |

Table 3: Effect of Lasiocarpine on Cell Cycle Distribution in V793A4 Cells

| Cell Cycle Phase | Control (%) | 10 µM Lasiocarpine (24h) (%) |

| G1 | ~45 | ~25 |

| S | ~35 | ~30 |

| G2/M | ~20 | ~45 |

| Data adapted from Hessel-Pras et al. (2025).[13] The data clearly shows a significant increase in the G2/M population, indicative of cell cycle arrest. |

Experimental Protocols

Measurement of DNA Synthesis Inhibition by 3H-Thymidine Incorporation

This protocol is a standard method for assessing the rate of DNA synthesis in cultured cells.

-

Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours). Include a vehicle control.

-

Radiolabeling: Add 3H-thymidine (typically 1 µCi/well) to each well and incubate for a further 4-6 hours.

-

Cell Lysis and DNA Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH). Precipitate the DNA by adding an equal volume of cold 10% trichloroacetic acid (TCA).

-

Harvesting: Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Wash the filters with 5% TCA and then with ethanol (B145695). Allow the filters to dry completely. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value.

Measurement of Protein Synthesis Inhibition by 3H-Leucine Incorporation

This protocol is a widely used method to determine the rate of protein synthesis.

-

Cell Culture: Seed cells in a 24-well plate and allow them to attach.

-

Compound Treatment: Expose the cells to different concentrations of this compound for the desired time.

-

Radiolabeling: Add 3H-leucine (typically 1 µCi/well) to each well and incubate for 1-2 hours.

-

Protein Precipitation: Aspirate the labeling medium and wash the cells with ice-cold PBS. Add cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the proteins.

-

Washing: Aspirate the TCA and wash the protein precipitate twice with cold 5% TCA and once with ethanol.

-

Solubilization: Dissolve the protein precipitate in a solubilization buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Scintillation Counting: Transfer the solubilized protein to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat them with this compound.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Signaling Pathway of Lasiocarpine-Induced DNA Damage Response and G2/M Arrest

References

- 1. researchgate.net [researchgate.net]

- 2. Lasiocarpine | C21H33NO7 | CID 5281735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effects of lasiocarpine, retrorsine and retronecine pyrrole on human embryo lung and liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of lasiocarpine on protein synthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Lasiocarpine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Lasiocarpine (B1674526), a notable pyrrolizidine (B1209537) alkaloid (PA). The guide details its natural origins, presents methodologies for its extraction and purification from botanical sources, and outlines the process for its conversion to the more soluble hydrochloride salt. The content is structured to serve as a practical resource for professionals in the fields of natural product chemistry, toxicology, and pharmaceutical development.

Natural Sources of Lasiocarpine

Lasiocarpine is a secondary metabolite produced by various plant species, primarily within the Boraginaceae family.[1][2][3] Its presence is well-documented in several genera, most notably Heliotropium. These plants synthesize PAs as a defense mechanism against herbivores. The concentration of Lasiocarpine and other related alkaloids can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions.

Lasiocarpine has been isolated from several plant species, including:

The alkaloid is often found alongside other PAs, such as heliotrine, and frequently exists in the plant as both the free base and its N-oxide form.[4][5] The N-oxides are generally more water-soluble and are considered less toxic until converted to the free base.[7]

Table 1: Quantitative Data on Lasiocarpine and Related Pyrrolizidine Alkaloid (PA) Content in Various Plant Species

| Plant Species | Family | Plant Part | Alkaloid(s) | Concentration (% of dry weight, unless noted) | Reference |

| Heliotropium europaeum | Boraginaceae | Aerial Parts | Lasiocarpine-type PAs | Significantly higher than in H. rotundifolium | [8] |

| Heliotropium europaeum | Boraginaceae | Flowers | Total PAs | ~3.5% | [9] |

| Heliotropium europaeum | Boraginaceae | Roots | Total PAs | ~3.0% | [9] |

| Heliotropium rotundifolium | Boraginaceae | Aerial Parts | Lasiocarpine-N-oxide | 0.1 - 5% of total PAs | [8][9] |

| Heliotropium suaveolens | Boraginaceae | Aerial Parts | Lasiocarpine-N-oxide | 5 - 18% of total PAs | [8][9] |

| Symphytum officinale | Boraginaceae | Roots | Lasiocarpine | 0.0058% | [2] |

| Symphytum officinale | Boraginaceae | Roots | Total PAs | 1380 to 8320 µg/g | [10] |

| Symphytum officinale | Boraginaceae | Leaves | Total PAs | 15 to 55 µg/g | [10] |

Isolation and Purification of Lasiocarpine

The isolation of Lasiocarpine, like other PAs, relies on standard acid-base extraction principles tailored for alkaloids.[11] The general workflow involves extraction from plant material, partitioning to separate the alkaloids from other plant constituents, and chromatographic purification.

A typical procedure involves the extraction of dried and powdered plant material. Various techniques can be employed, including maceration, sonication, or Soxhlet extraction.[11][12][13] The choice of solvent is critical; often, an acidified aqueous solution is used to protonate the alkaloids, rendering them water-soluble, or an organic solvent in a basic medium is used to extract the free base.

Table 2: Summary of a General Lasiocarpine Isolation Protocol

| Step | Procedure | Details and Rationale |

| 1. Preparation | Plant material is dried and finely powdered. | Increases surface area for efficient solvent penetration and extraction. |

| 2. Extraction | The powdered material is extracted with an acidified solvent (e.g., 0.5 N HCl) or a basic organic solvent (e.g., Chloroform (B151607)/Ammonia).[12][14] | Acidic extraction protonates the alkaloid nitrogen, making it soluble in the aqueous phase. Basic extraction keeps the alkaloid in its free base form, soluble in organic solvents. |

| 3. Filtration | The mixture is filtered or centrifuged to separate the solid plant debris from the liquid extract. | To obtain a clear extract containing the dissolved alkaloids. |

| 4. Acid-Base Partitioning | The extract is basified (e.g., with NH4OH to pH ~10) and then extracted with an immiscible organic solvent like chloroform or ethyl acetate.[3] | This step converts the protonated alkaloid back to its free base, which is preferentially soluble in the organic phase, separating it from water-soluble impurities. |

| 5. Concentration | The organic solvent is evaporated under reduced pressure. | To yield a crude alkaloid mixture. |

| 6. Purification | The crude extract is subjected to chromatographic techniques such as column chromatography (often using silica (B1680970) gel) or solid-phase extraction (SPE).[1][14] | To separate Lasiocarpine from other co-extracted alkaloids and impurities based on polarity and affinity for the stationary phase. |

| 7. Analysis | Fractions are analyzed using methods like TLC, HPLC, LC-MS, or GC-MS to identify and pool those containing pure Lasiocarpine.[2][11] | To confirm the identity and purity of the isolated compound. |

The following diagram illustrates the general workflow for extracting and isolating Lasiocarpine from plant sources.

Conversion to Lasiocarpine Hydrochloride

For many applications, particularly in research and development, alkaloid free bases are converted into their salt forms to improve stability and aqueous solubility. This compound is the corresponding salt formed by reacting the isolated Lasiocarpine with hydrochloric acid.

-

Dissolution: The purified Lasiocarpine free base is dissolved in a suitable anhydrous organic solvent, such as ethanol (B145695) or diethyl ether.

-

Acidification: A solution of hydrochloric acid (e.g., HCl in ethanol or as a dilute aqueous solution) is added dropwise to the dissolved Lasiocarpine with stirring.[15] The reaction is typically monitored by checking the pH, aiming for a slightly acidic endpoint (pH 5-7).

-

Precipitation: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The process can be aided by cooling the mixture.

-

Isolation: The precipitated salt is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under a vacuum.

The diagram below outlines the straightforward chemical conversion process.

Metabolic Activation Pathway of Lasiocarpine

For drug development professionals, understanding the compound's metabolic fate is as crucial as its isolation. Lasiocarpine itself is not the primary toxic agent; it requires metabolic activation in the liver to exert its hepatotoxic effects.[16] This bioactivation is primarily mediated by cytochrome P450 (CYP) monooxygenases, particularly enzymes from the CYP3A family, such as CYP3A4 in humans.[7][17]

The key metabolic step is the dehydrogenation of the necine base of Lasiocarpine, which forms highly reactive pyrrolic esters (e.g., dehydrolasiocarpine).[16] These electrophilic metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and the characteristic liver damage associated with PA poisoning.[7][16]

This diagram illustrates the critical bioactivation pathway of Lasiocarpine in the liver.

References

- 1. column-chromatography.com [column-chromatography.com]

- 2. Lasiocarpine | C21H33NO7 | CID 5281735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine Alkaloids in Comfrey [comfreycentral.com]

- 7. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]

- 16. Lasiocarpine - Lifeasible [lifeasible.com]

- 17. researchgate.net [researchgate.net]

Physical and chemical properties of Lasiocarpine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine hydrochloride is the salt form of Lasiocarpine, a hepatotoxic pyrrolizidine (B1209537) alkaloid isolated from various plant species of the Heliotropium genus.[1] While its inherent toxicity limits its therapeutic applications, this compound serves as a critical reference standard in toxicological research, analytical chemistry, and drug metabolism studies. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known biological effects and associated signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The addition of the hydrochloride moiety generally increases the aqueous solubility of the parent compound, a common strategy in pharmaceutical development to improve bioavailability.

Data Summary

The following table summarizes the key physical and chemical properties of Lasiocarpine and its hydrochloride salt.

| Property | Lasiocarpine | This compound |

| CAS Number | 303-34-4 | 1976-49-4 |

| Molecular Formula | C₂₁H₃₃NO₇ | C₂₁H₃₄ClNO₇ |

| Molecular Weight | 411.49 g/mol | 447.95 g/mol |

| Appearance | Colorless leaflets or crystalline solid | White to off-white crystalline solid |

| Melting Point | 94-97 °C | Data not available; expected to be higher than the free base |

| Solubility | Difficultly soluble in water; Soluble in ether, alcohol, benzene | Soluble in water |

| Stability | Readily hydrolyzed in basic solutions; sensitive to oxidation | More stable in acidic solutions compared to the free base |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Stuart SMP10)

-

Mortar and pestle

Procedure:

-

Grind the this compound sample to a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C/min initially.

-

Observe the sample closely. When the sample starts to melt, record the temperature as T₁.

-

Continue heating and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point range is reported as T₁ - T₂.

-